2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide
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Overview
Description
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide is a complex organic compound with a molecular formula of C22H44N4OS and a molecular weight of 412.68 g/mol This compound is known for its unique structural features, which include a cyclohexyl ring, a dipropylamino group, and a carbamothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexyl intermediate: The initial step involves the preparation of the cyclohexyl intermediate by reacting cyclohexanone with dipropylamine under acidic conditions to form 2-(dipropylamino)cyclohexanone.
Introduction of the carbamothioyl group: The next step involves the reaction of the cyclohexyl intermediate with thiourea to introduce the carbamothioyl group, forming 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino].
Formation of the final product: The final step involves the reaction of the intermediate with 3,3-dimethyl-N-propan-2-ylbutanamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbamothioyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide
- **(S)-2-[3-[(1R,2R)-2-(dipropylamino)cyclohexyl]thioureido]-N-isopropyl-3,3-dimethylbutanamide
Uniqueness
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring, dipropylamino group, and carbamothioylamino linkage sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H44N4OS |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C22H44N4OS/c1-8-14-26(15-9-2)18-13-11-10-12-17(18)24-21(28)25-19(22(5,6)7)20(27)23-16(3)4/h16-19H,8-15H2,1-7H3,(H,23,27)(H2,24,25,28) |
InChI Key |
XULQYZJFCNMXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCCCC1NC(=S)NC(C(=O)NC(C)C)C(C)(C)C |
Origin of Product |
United States |
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